molecular formula C22H28BrNO5 B1147668 N-Boc-Desmethyl-CIMBI-36 CAS No. 1404305-57-2

N-Boc-Desmethyl-CIMBI-36

Cat. No. B1147668
CAS RN: 1404305-57-2
M. Wt: 466.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-Desmethyl-CIMBI-36 is a compound used for research purposes. It is a precursor for the PET tracer [11C]CIMBI-36 . The compound has a molecular formula of C22H28BrNO5 and a molecular weight of 466.37.


Physical And Chemical Properties Analysis

N-Boc-Desmethyl-CIMBI-36 has a molecular weight of 466.37 and a molecular formula of C22H28BrNO5.

Scientific Research Applications

Imaging Techniques and Neuroreceptor Visualization

  • Mass Spectrometry Imaging (MSI) and Positron Emission Tomography (PET) for Brain Imaging: N-Boc-Desmethyl-CIMBI-36, as a derivative of CIMBI-36, plays a significant role in neuroimaging. Desorption Electrospray Ionization mass spectrometry imaging (DESI-MSI) has been used to image CIMBI-36 in brain tissue, providing insights into its distribution and abundance in regions rich in 5-HT2A and 5-HT2C receptors (Jacobsen et al., 2021). Similarly, PET imaging with radiolabeled CIMBI-36 facilitates the visualization of serotonin 2A (5-HT2A) receptor agonist binding in the human brain (Ettrup et al., 2016).

Receptor Binding and Neurotransmitter Sensitivity

  • Assessment of Serotonin Release in the Brain: Studies using [11C]Cimbi-36, closely related to N-Boc-Desmethyl-CIMBI-36, have demonstrated its high sensitivity to serotonin in the brain. This property makes it a promising radioligand for examining serotonin release and receptor dynamics in primate brains, particularly in relation to the 5-HT2A receptor (Yang et al., 2017).

Radioligand Development and Optimization

  • Improving PET Radioligands: Modifications to the labeling position of [11C]Cimbi-36 have been explored to optimize its use as a PET radioligand, highlighting the importance of radiometabolite fractions in molecular neuroimaging. This research underscores the continuous efforts to enhance the efficacy and precision of radioligands in brain imaging, which is relevant to derivatives like N-Boc-Desmethyl-CIMBI-36 (Johansen et al., 2017).

Safety and Dosimetry in Clinical Application

  • Radiation Dosimetry and Pharmacological Safety: The safety aspects, including radiation dosimetry and in vivo pharmacological effects of radioligands like CIMBI-36, are crucial for their clinical application. Studies assessing these factors contribute to ensuring the safe use of these compounds in human neuroimaging (Ettrup et al., 2013).

Comparative Studies and Binding Dynamics

  • Comparison with Other PET Radioligands: Comparative studies between different PET radioligands, including CIMBI-36, provide valuable insights into their binding dynamics and efficacy. These studies help in understanding the specific binding profiles and potential applications of each radioligand, guiding the development of compounds like N-Boc-Desmethyl-CIMBI-36 (Johansen et al., 2019).

Safety And Hazards

The safety aspects of [11C]CIMBI-36, which N-Boc-Desmethyl-CIMBI-36 is a precursor to, have been investigated . The effective dose as extrapolated from both rat and pig data was low, 7.67 and 4.88 μSv/MBq, respectively . In addition, the estimated absorbed radiation dose to human target organs did not exceed safety levels .

Future Directions

While specific future directions for N-Boc-Desmethyl-CIMBI-36 are not mentioned in the available resources, the related compound [11C]CIMBI-36 has potential applications in brain imaging of serotonin 2A receptors with PET . This could potentially be used to quantify changes in cerebral 5-HT levels in vivo, which could have implications for understanding and treating various mental health disorders .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Boc-Desmethyl-CIMBI-36 involves the protection of the amino group, followed by the reduction of the nitro group, and then the removal of the Boc protecting group.", "Starting Materials": [ "4-nitro-2,5-dimethoxyphenethylamine", "N-Boc-ethylenediamine", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Protection of the amino group with N-Boc-ethylenediamine in the presence of hydrochloric acid", "Reduction of the nitro group using hydrogen gas and palladium on carbon catalyst", "Removal of the Boc protecting group with sodium hydroxide in methanol", "Isolation of the product by precipitation with diethyl ether" ] }

CAS RN

1404305-57-2

Product Name

N-Boc-Desmethyl-CIMBI-36

Molecular Formula

C22H28BrNO5

Molecular Weight

466.37

Purity

>98%

synonyms

tert-butyl 4-bromo-2,5-dimethoxyphenethyl-(2-hydroxybenzyl)carbamate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.